2-Isopropyl-4-penten-1-ylamine
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Overview
Description
2-Isopropyl-4-penten-1-ylamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes an isopropyl group and a pentenyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-penten-1-ylamine can be achieved through several methods. One common approach involves the reaction of 2-isopropyl-4-penten-1-ol with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst, such as a metal oxide, and is conducted at elevated temperatures to facilitate the removal of water and promote the formation of the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of 2-isopropyl-4-penten-1-aldehyde using hydrogen gas in the presence of a metal catalyst like palladium or platinum. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-penten-1-ylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-Isopropyl-4-penten-1-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 2-Isopropyl-4-penten-1-ylamine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues in the active sites of enzymes or binding to specific receptor sites.
Comparison with Similar Compounds
2-Isopropyl-4-penten-1-ylamine can be compared to other similar compounds, such as:
Isopropylamine: A simpler amine with a similar isopropyl group but lacking the pentenyl chain.
4-Penten-1-amine: Similar structure but without the isopropyl group.
2-Isopropyl-1-pentene: Lacks the amine group, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of the isopropyl group and the pentenyl chain, which provides a balance of steric and electronic properties that can be advantageous in various chemical and biological applications.
Properties
Molecular Formula |
C8H17N |
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Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-propan-2-ylpent-4-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3 |
InChI Key |
GUEAWZUPBFTKJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C)CN |
Origin of Product |
United States |
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